molecular formula C23H23ClN2O5S B1264420 3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid

3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid

Cat. No. B1264420
M. Wt: 475 g/mol
InChI Key: LLIFMNUXGDHTRO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-KI16425 is a 3-[({4-[4-({[1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid that is the (S)-enantiomer of KI16425. It is an enantiomer of a (R)-KI16425.

Scientific Research Applications

Synthesis and Development

  • The compound was synthesized as part of developing potent PPARγ agonists. This synthesis involved a copper(I) catalyzed N-arylation as a key step, emphasizing a convergent synthetic route for easy isolation of unstable products (Reynolds & Hermitage, 2001).

Antibacterial Activity Studies

  • Research into the antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups, including derivatives of this compound, revealed potential antibacterial activities against both Gram-positive and Gram-negative bacteria (Hu et al., 2006).

Exploration of PPARγ Agonism

  • The compound's analogs were investigated for their role as PPARγ agonists. This research focused on the structural activity relationship, particularly around the phenyl alkyl ether moiety, to understand the requirements for PPARγ binding and activity (Collins et al., 1998).

Antimicrobial Agent Development

  • The compound's structure inspired the synthesis of new quinazolines as potential antimicrobial agents. These agents showed promising antibacterial and antifungal activities on various pathogens (Desai et al., 2007).

GABAB Receptor Antagonist Synthesis

  • Derivatives of the compound were synthesized as part of developing specific GABAB receptor antagonists. This research contributed to understanding the structure-activity relationship of GABAB antagonists (Abbenante et al., 1997).

properties

Product Name

3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475 g/mol

IUPAC Name

3-[[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28)/t15-/m0/s1

InChI Key

LLIFMNUXGDHTRO-HNNXBMFYSA-N

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid
Reactant of Route 2
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid
Reactant of Route 4
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid
Reactant of Route 5
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid

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